1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with benzyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, followed by cyclization and purification steps to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .
Scientific Research Applications
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups on the pyrazole ring enhances its stability and reactivity compared to other similar compounds .
Biological Activity
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant interactions with various biological targets, contributing to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazole ring substituted with benzyl and phenyl groups, enhancing its lipophilicity and biological activity. The presence of the carboxylic acid functional group at the 3-position is crucial for its reactivity and interaction with biological systems.
The biological activity of this compound is attributed to its ability to interact with multiple biological targets through various mechanisms:
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, thereby modulating their activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Covalent and Non-Covalent Interactions : The formation of hydrogen bonds and other interactions with active sites of proteins enhances its efficacy as a therapeutic agent.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably:
- In vitro studies show that it can inhibit the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Apoptosis-inducing effects have been observed, with significant increases in caspase-3 activity, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties:
- It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, it demonstrated IC50 values for COX inhibition significantly lower than standard anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Studies indicate effective inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
Case Studies
Recent research highlights the compound's effectiveness in various applications:
- Anticancer Study : A study involving the evaluation of several pyrazole derivatives found that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for development into a therapeutic agent for cancer treatment .
- Anti-inflammatory Assessment : In vivo studies demonstrated that this compound reduced inflammation in animal models more effectively than traditional NSAIDs, supporting its use in treating inflammatory diseases .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
1-benzyl-5-phenylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)15-11-16(14-9-5-2-6-10-14)19(18-15)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDIRFYRRXSRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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